4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl and a pyrrolyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrrolyl rings.
Reduction: Reduction reactions could potentially modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures are often investigated for their antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound could be a candidate for drug development, particularly if it shows promising biological activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)quinoline: Contains a quinoline ring, which may confer different biological properties.
Uniqueness
The unique combination of the thienyl, pyrrolyl, and pyrimidine rings in 4-(5-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine may result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-11-4-3-10(17-11)9-5-6-14-12(15-9)16-7-1-2-8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCAAUADNSOSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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